molecular formula C13H10F3NO4 B6312622 Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 53872-23-4

Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B6312622
CAS No.: 53872-23-4
M. Wt: 301.22 g/mol
InChI Key: VJOXFKFXVGWGFD-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring.

Scientific Research Applications

Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
  • Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-imidazole-4-carboxylate

Uniqueness

Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-3-5-8(6-4-7)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOXFKFXVGWGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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